molecular formula C13H9N3O4 B8518788 1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro-

1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro-

Cat. No.: B8518788
M. Wt: 271.23 g/mol
InChI Key: NPEMVHXILGPCKS-UHFFFAOYSA-N
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Description

1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro- is a useful research compound. Its molecular formula is C13H9N3O4 and its molecular weight is 271.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-3-yl-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C13H9N3O4/c17-11-6-8(5-9(13(11)18)16(19)20)10-7-14-12-3-1-2-4-15(10)12/h1-7,17-18H

InChI Key

NPEMVHXILGPCKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 987.5 mg of 2-bromo-3',4'-dihydroxy-5'-nitroacetophenone and 1.01 g of 2-aminopyridine is melted at 110°. After 30 minutes the melt is treated with 15 ml of ethanol and heated to boiling under reflux for 3 hours. The reaction mixture is then cooled to room temperature and the crystals are removed by filtration under suction. There is obtained 5-(imidazo[1,2-a]pyridin-3-yl)-3-nitropyrocatechol of m.p. 250°14 252° (from N,N-dimethylformamide/methanol).
Quantity
987.5 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

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